2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)
Overview
Description
This compound consists of a pyrazole ring flanked by two benzimidazole units, making it a molecule of interest in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-pyrazole dicarboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of intermediate amides, which then cyclize to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated benzimidazole rings.
Substitution: Substituted derivatives with various functional groups attached to the benzimidazole rings.
Scientific Research Applications
2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of 2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with nucleic acids, potentially disrupting the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Similar structure but with a pyridine ring instead of a pyrazole ring.
4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole): Contains a triazole ring instead of benzimidazole units
Uniqueness
2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) is unique due to its combination of pyrazole and benzimidazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c1-2-6-11-10(5-1)18-16(19-11)14-9-15(23-22-14)17-20-12-7-3-4-8-13(12)21-17/h1-9H,(H,18,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGJTRVMWTFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=NN3)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572259 | |
Record name | 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223467-24-1 | |
Record name | 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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